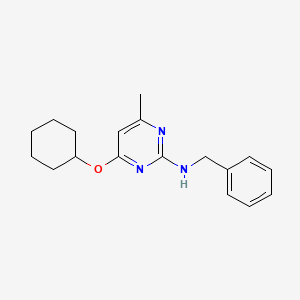![molecular formula C21H29N5O2 B5539958 (3R*,5S*)-N-methyl-N'-(4-methylphenyl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]piperidine-3,5-dicarboxamide](/img/structure/B5539958.png)
(3R*,5S*)-N-methyl-N'-(4-methylphenyl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]piperidine-3,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex chemical structure with significance in cannabinoid receptor studies. It's structurally related to several compounds studied for their interaction with CB1 cannabinoid receptors.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simpler precursors. For instance, Kumar et al. (2004) described the synthesis of a similar compound as a potential imaging agent for CB1 receptors, involving a series of chemical reactions to achieve the desired structure with a specific radiochemical yield (Kumar et al., 2004).
Molecular Structure Analysis
Molecular structure analysis often employs techniques like NMR spectroscopy and X-ray crystallography. Shawish et al. (2021) conducted molecular structure investigations of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties using X-ray crystallography combined with Hirshfeld and DFT calculations (Shawish et al., 2021).
Chemical Reactions and Properties
Chemical properties of related compounds are characterized by their interaction with cannabinoid receptors. For example, Hurst et al. (2002) explored the interaction of a structurally similar compound with the CB1 receptor, focusing on its inverse agonism and the crucial role of specific molecular interactions (Hurst et al., 2002).
Scientific Research Applications
Molecular Interaction and Pharmacophore Models
A study detailed the molecular interaction of a structurally related cannabinoid receptor antagonist, emphasizing the conformational analysis and development of unified pharmacophore models for CB1 receptor ligands. This research could provide foundational knowledge for understanding how similar compounds interact with biological targets, aiding in the design of new therapeutic agents or research tools (Shim et al., 2002).
Structure-Activity Relationships (SAR)
Further research into the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists elaborates on the structural requirements for potent and selective activity at the CB1 receptor. Such studies contribute to the drug discovery process, providing insights into how minor changes in chemical structure can significantly affect biological activity and receptor selectivity (Lan et al., 1999).
Glycine Transporter 1 Inhibition
The identification of glycine transporter 1 (GlyT1) inhibitors showcases the application of chemical compounds in modulating neurotransmitter systems, which has implications for treating neurological conditions. This research indicates the potential for compounds with similar chemical frameworks to be applied in neuroscience and pharmacology studies (Yamamoto et al., 2016).
Synthesis and Biological Evaluation
Investigations into the synthesis and biological evaluation of pyrazole-based compounds provide a basis for the chemical synthesis of complex molecules and their assessment for various biological activities. Such research underpins the development of new drugs and materials with potential applications in medicine and biology (Sapariya et al., 2017).
Antimicrobial and Anticancer Agents
The synthesis and antimicrobial evaluation of new compounds highlight the ongoing search for novel antimicrobial and anticancer agents. By understanding the structure-activity relationships and mechanisms of action, researchers can develop more effective and targeted therapies (Othman, 2013).
properties
IUPAC Name |
(3S,5R)-5-N-methyl-3-N-(4-methylphenyl)-5-N-[2-(1-methylpyrazol-4-yl)ethyl]piperidine-3,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2/c1-15-4-6-19(7-5-15)24-20(27)17-10-18(13-22-12-17)21(28)25(2)9-8-16-11-23-26(3)14-16/h4-7,11,14,17-18,22H,8-10,12-13H2,1-3H3,(H,24,27)/t17-,18+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOJJGMCLYZDDH-ZWKOTPCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CC(CNC2)C(=O)N(C)CCC3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)[C@H]2C[C@H](CNC2)C(=O)N(C)CCC3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,5R)-5-N-methyl-3-N-(4-methylphenyl)-5-N-[2-(1-methylpyrazol-4-yl)ethyl]piperidine-3,5-dicarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(morpholin-4-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5539877.png)
![3-[(3-methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzoic acid](/img/structure/B5539883.png)
![1-cyclopentyl-5-oxo-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5539902.png)
![(3aR*,6S*)-7-[(4-ethyl-3-oxopiperazin-1-yl)carbonyl]-2-(3-methylbenzyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5539909.png)

![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5539927.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5539933.png)
![2-methyl-6-[(4-pyridin-4-ylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5539936.png)

![2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyridinylacetamide](/img/structure/B5539944.png)
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide](/img/structure/B5539951.png)
![ethyl 4-{[1,3-dimethyl-7-(2-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5539964.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-(2-methyl-1H-imidazol-1-yl)butanamide dihydrochloride](/img/structure/B5539984.png)
